Cefquinome is classified as a cephalosporin antibiotic, which belongs to the larger class of beta-lactam antibiotics. It is derived from 7-aminocephalosporanic acid (7-ACA) through synthetic modification. The compound is often administered in the form of cefquinome sulfate, which is its sulfate salt form, enhancing its solubility and bioavailability in clinical applications.
The synthesis of cefquinome typically involves several steps, starting from cefotaxime, another cephalosporin antibiotic. A notable method involves the following stages:
This method has shown significant recovery rates (up to 73.6%) and can be adjusted for different scales depending on production needs.
Cefquinome's molecular formula is C_{17}H_{18}N_{4}O_{5}S, with a molecular weight of approximately 398.41 g/mol. Its structure features a beta-lactam ring characteristic of cephalosporins, along with a side chain that enhances its antibacterial properties.
Cefquinome undergoes various chemical reactions that contribute to its effectiveness as an antibiotic:
These reactions are critical for understanding how cefquinome functions at a biochemical level and how it can be effectively used in veterinary medicine.
Cefquinome exerts its antibacterial effects primarily through:
The efficacy of cefquinome against specific pathogens has been documented, showing significant reductions in bacterial counts in infected tissues .
Cefquinome is extensively used in veterinary medicine for:
Cefquinome emerged in the early 1990s as part of ongoing efforts to expand the spectrum of β-lactam antibiotics against resistant bacteria. Specifically engineered as a veterinary-exclusive cephalosporin, it received its first regulatory approval in Europe in 1993 for use in cattle and later expanded to pigs (1999) and horses (2005) [1] [3]. Its classification as a fourth-generation cephalosporin stems from its structural enhancements that confer stability against both plasmid-mediated β-lactamases and chromosomal AmpC enzymes—a key differentiator from earlier generations [1] [6]. This expanded activity spectrum includes potent efficacy against Gram-negative bacilli (e.g., Enterobacteriaceae) while retaining significant Gram-positive coverage, positioning it uniquely among veterinary cephalosporins [1] [4].
Table 1: Generational Classification of Cephalosporins with Key Characteristics
Generation | Human Use Examples | Veterinary Use Examples | Spectrum Enhancements |
---|---|---|---|
First | Cefazolin | Cefapirin | Gram-positive cocci, limited Gram-negatives |
Second | Cefuroxime | Cefovecin | Expanded Gram-negatives, anaerobes |
Third | Ceftriaxone | Ceftiofur | Enhanced Gram-negatives, CNS penetration |
Fourth | Cefepime | Cefquinome | AmpC/β-lactamase stability, broad Gram-negatives |
Cefquinome’s molecular structure (C₂₃H₂₄N₆O₅S₂) features three critical functional groups:
This zwitterionic nature—simultaneously carrying positive and negative charges—allows efficient transit across porin channels in Gram-negative bacteria, a trait validated by its low octanol-water partition coefficient (Log P = -1.49) [9]. However, this hydrophilicity also contributes to environmental persistence, as unmetabolized cefquinome predominates in animal excreta [8]. Degradation studies identify two primary metabolites: the E-isomer (m/z 293.041) and Δ3-isomer (m/z 201.044), both showing reduced antibacterial activity [8].
Table 2: Key Functional Groups and Roles in Cefquinome
Structural Element | Role in Antibacterial Activity | Physicochemical Impact |
---|---|---|
Aminothiazolyl oxime | Binds PBPs of Gram-negative bacteria | Enhances spectrum breadth |
Methoxyimino group | Shields β-lactam ring from enzymatic hydrolysis | Improves β-lactamase stability |
Quaternary ammonium group | Facilitates porin penetration via charge interaction | Confers zwitterionic properties |
Bicyclic pyridinium system | Increases membrane affinity | Boosts bioavailability in tissues |
Clinical Indications and Efficacy
Cefquinome is indicated for:
Pharmacodynamic studies demonstrate potent bactericidal activity, with MIC₉₀ values of ≤0.25 μg/mL against S. equi and E. coli [7]. A PK/PD study in foals established that an AUC₂₄ₕ/MIC ratio of 143.14 h correlates with bactericidal effects, supporting a dosing regimen of 0.53 mg/kg every 24 hours for S. equi infections [7].
Regulatory and Environmental Considerations
Cefquinome is approved in the EU under brand names like Cobactan® DC but remains unapproved by the FDA for use in the United States [1] [5]. The European Medicines Agency (EMA) mandates prescription-only use and prohibits extra-label applications to mitigate resistance development [5] [9]. Environmental risk assessments reveal that 60% of excreted cefquinome migrates to aquatic systems, with a half-life of 0.96–13.75 days in water, influenced by temperature and pH [8]. These factors, coupled with emerging concerns about cephalosporin resistance in Salmonella and E. coli, underscore strict regulatory controls [3] [8].
Table 3: Approved Veterinary Applications by Species and Pathogens
Species | Disease Indications | Key Target Pathogens |
---|---|---|
Cattle | Bovine respiratory disease, mastitis | M. haemolytica, P. multocida, E. coli, S. aureus |
Swine | Respiratory infections, MMA syndrome | A. pleuropneumoniae, S. suis, E. coli |
Horses | Respiratory infections, septicemia | S. equi subsp. zooepidemicus, E. coli |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2